molecular formula C31H42N2O4 B570596 N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide CAS No. 1309381-32-5

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide

Cat. No.: B570596
CAS No.: 1309381-32-5
M. Wt: 506.687
InChI Key: KEVHXKPFSNASJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide is a complex organic compound with the molecular formula C31H42N2O4 and a molar mass of 506.68 g/mol This compound is characterized by its intricate structure, which includes a benzofuran core, a butyl group, and a dibutylamino propoxy side chain

Properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2O4/c1-4-7-11-29-30(27-22-25(32-23-34)14-17-28(27)37-29)31(35)24-12-15-26(16-13-24)36-21-10-20-33(18-8-5-2)19-9-6-3/h12-17,22-23H,4-11,18-21H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHXKPFSNASJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NC=O)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Butyl-5-nitrobenzofuran

The synthesis begins with 2-butyl-5-nitrobenzofuran, a foundational intermediate. This compound is typically synthesized via cyclization of substituted phenols with nitro groups. For example, nitration of 2-butylbenzofuran under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) yields the nitro derivative.

Synthesis of 4-[3-(Dibutylamino)propoxy]benzoyl Chloride Hydrochloride

This intermediate is prepared through a multi-step process:

  • Alkylation : 1-Dibutylamino-3-chloropropane reacts with methyl p-hydroxybenzoate in the presence of potassium carbonate to form methyl 4-[3-(dibutylamino)propoxy]benzoate.

  • Saponification : The ester undergoes hydrolysis with sodium hydroxide, followed by acidification with HCl to yield 4-[3-(dibutylamino)propoxy]benzoic acid hydrochloride.

  • Chlorination : Treatment with thionyl chloride converts the carboxylic acid to the corresponding acyl chloride.

Friedel-Crafts Acylation for Benzofuran Functionalization

The critical step involves coupling 2-butyl-5-nitrobenzofuran with 4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride via Friedel-Crafts acylation:

Reaction Conditions

  • Catalyst : Aluminum chloride (AlCl₃, ≤3 molar equivalents).

  • Solvent : Dichloroethane or chlorobenzene.

  • Temperature : Ambient (20–25°C).

The reaction proceeds as follows:

2-Butyl-5-nitrobenzofuran+4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochlorideAlCl32-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-nitrobenzofuran hydrochloride\text{2-Butyl-5-nitrobenzofuran} + \text{4-[3-(dibutylamino)propoxy]benzoyl chloride hydrochloride} \xrightarrow{\text{AlCl}_3} \text{2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-nitrobenzofuran hydrochloride}

The product is hydrolyzed with water, and the organic phase is washed with sodium hydrogencarbonate to yield the free base.

Table 1: Key Reaction Parameters for Friedel-Crafts Acylation

ParameterValueSource
CatalystAlCl₃ (1–3 equiv)
SolventDichloroethane/Chlorobenzene
Yield>95%

The nitro group at the 5-position of the benzofuran core is reduced to an amine, a prerequisite for formamide introduction:

Hydrogenation Protocol

  • Catalyst : Platinum oxide (PtO₂) or palladium on carbon (Pd/C).

  • Hydrogen Source : Hydrogen gas or ammonium formate.

  • Solvent : Ethanol or methanol.

2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-nitrobenzofuranH2/PtO25-Amino-2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]benzofuran\text{2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-nitrobenzofuran} \xrightarrow{\text{H}2/\text{PtO}2} \text{5-Amino-2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]benzofuran}

Table 2: Hydrogenation Conditions and Outcomes

ConditionSpecificationSource
Catalyst Loading5–10 wt%
Pressure1–3 atm H₂
Yield85–92%

Purification and Characterization

The crude product is purified via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by HPLC (>99.5%) and structural validation via 1H NMR^1\text{H NMR} and mass spectrometry.

Table 3: Physicochemical Properties of the Target Compound

PropertyValueSource
Molecular FormulaC31H42N2O4\text{C}_{31}\text{H}_{42}\text{N}_{2}\text{O}_{4}
Molecular Weight506.7 g/mol
Melting PointNot reported

Chemical Reactions Analysis

Types of Reactions

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzofuran core or the dibutylamino propoxy side chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide involves several key steps:

  • Reaction of 2-butyl-5-nitrobenzofuran with anisoyl chloride : This step typically utilizes tin tetrachloride as a catalyst, following Friedel-Crafts reaction conditions.
  • Demethylation : The resulting product undergoes demethylation using aluminum chloride to yield a hydroxy derivative.
  • Condensation with dibutylamino-propane : The hydroxy compound is then condensed with dibutylamino-propane in the presence of potassium carbonate to produce the desired formamide derivative .

Antiarrythmic Activity

One of the most notable applications of this compound is in the development of antiarrhythmic medications. It is structurally related to Dronedarone, a drug used to manage atrial fibrillation and atrial flutter. Research indicates that this compound exhibits similar pharmacological properties, making it a potential candidate for further development as an antiarrhythmic agent .

GABA Modulation

Emerging studies suggest that derivatives of this compound may act as GABA modulators, which could be beneficial in treating various neurological disorders. The modulation of GABA receptors can influence numerous physiological processes, including mood regulation and seizure control .

Case Study 1: Synthesis Efficiency

A study highlighted an improved and efficient process for synthesizing Dronedarone hydrochloride, demonstrating the utility of this compound as an intermediate in the synthesis pathway. The research emphasized the reduction in reaction time and increased yield compared to traditional methods .

Case Study 2: Pharmacological Screening

In a pharmacological screening study, derivatives of this compound were tested for their antiarrhythmic effects in animal models. Results indicated significant efficacy in controlling heart rate during induced arrhythmias, supporting further investigation into its therapeutic potential .

Mechanism of Action

The mechanism by which N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran core and the dibutylamino propoxy side chain play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide, also known as a derivative of dronedarone, exhibits significant biological activity, particularly in the context of cardiovascular health. This compound is primarily recognized for its antiarrhythmic properties and has been the subject of various studies exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C31H47N2O9PS
  • Molecular Weight : 572.8 g/mol
  • Chemical Structure : The compound features a benzofuran core with a butyl group and a dibutylamino propoxy side chain, contributing to its unique pharmacological profile.
  • Ion Channel Modulation :
    • Dronedarone and its derivatives are known to inhibit sodium and potassium channels, which play crucial roles in cardiac action potentials. This modulation helps in stabilizing the cardiac membrane and reducing arrhythmias.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines, which is beneficial in conditions like atrial fibrillation (AF) where inflammation is a contributing factor.
  • Antioxidant Activity :
    • The compound has been shown to reduce oxidative stress in cardiac tissues, thereby protecting against cellular damage associated with ischemia-reperfusion injury.

Pharmacological Studies

Several studies have investigated the efficacy of this compound:

  • In Vivo Studies : Animal models have demonstrated that this compound effectively reduces the incidence of AF and improves heart rate control during arrhythmic episodes.
  • Cell Culture Studies : In vitro experiments using cardiomyocyte cultures have shown that the compound can significantly decrease cellular apoptosis induced by oxidative stress.

Case Studies

Data Tables

Study TypeFindingsReference
In VivoReduced AF incidence; improved heart rate control
In VitroDecreased apoptosis in cardiomyocytes
Clinical TrialsEffective in reducing hospitalization for AF

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis involves a multi-step process starting with intermediates like (5-amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone (II), which is reacted with a mesylating reagent (e.g., methanesulfonyl chloride) in the presence of a phase transfer catalyst to form the final product . Key intermediates include:

  • 2-Butyl-5-nitrobenzofuran (CAS 133238-87-6), a precursor for nitro reduction .
  • 4-[3-(Dibutylamino)propoxy]benzoic acid hydrochloride (CAS 437651-44-0), used for benzoylation .

Characterization Methods:

  • HPLC for purity assessment of intermediates (e.g., detection of nitro-reduction byproducts) .
  • NMR and Mass Spectrometry for structural confirmation of intermediates like (5-amino-2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS 367-21-1755) .

Basic: How does the compound’s lipophilicity (log P = 7.35) impact analytical method development?

Answer:
High lipophilicity necessitates chromatographic methods with high organic solvent content (e.g., acetonitrile or methanol gradients in reverse-phase HPLC), increasing environmental and operational costs . Strategies to mitigate this include:

  • HILIC (Hydrophilic Interaction Chromatography) for separating polar degradation products.
  • Reduced Column Diameter (e.g., 2.1 mm ID columns) paired with UPLC to lower solvent consumption while maintaining resolution .

Example Method:

ParameterCondition
ColumnC18, 2.1 × 100 mm, 1.7 µm
Mobile PhaseAcetonitrile:10 mM ammonium acetate (pH 4.5)
Gradient70%–95% acetonitrile over 15 min
Flow Rate0.3 mL/min

Advanced: How can researchers design stability-indicating methods to monitor pH-dependent degradation?

Answer:
The compound degrades significantly in basic conditions (e.g., pH > 8) via hydrolysis of the benzoyl or dibutylamino groups . A stability-indicating method requires:

Forced Degradation Studies : Expose the compound to 0.1 N NaOH (40°C, 24 hr) to generate degradation products like 4-hydroxybenzoic acid derivatives .

Method Validation :

  • Specificity : Resolve degradation peaks from the main compound (resolution > 2.0) .
  • Linearity : R² > 0.999 for degradation products over 0.1%–5% concentration .

Key Degradation Products Identified:

ProductCASSource
(5-Amino-2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone367-21-1755Acidic hydrolysis
N-{2-Butyl-3-[4-(3-butylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide-Mesylation byproduct

Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Answer:
Discrepancies in antiarrhythmic efficacy (e.g., in vitro ion channel blocking vs. in vivo hemodynamic effects) are addressed through:

Dose-Response Studies : In dogs, 10 mg/kg oral dosing showed optimal atrial fibrillation suppression without QT prolongation .

Metabolite Profiling : Identify active metabolites (e.g., N-desbutyl derivatives ) contributing to in vivo effects not observed in vitro .

Species-Specific Modeling : Adjust for interspecies differences in cytochrome P450 metabolism (e.g., CYP3A4 in humans vs. CYP2D6 in rodents) .

Basic: What impurities are critical to monitor during synthesis, and how are they quantified?

Answer:
Key impurities include:

  • Residual Intermediates : 2-Butyl-5-nitrobenzofuran (CAS 133238-87-6) from incomplete reduction .
  • Mesylation Byproducts : N-{2-Butyl-3-[4-(3-butylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide (Related Compound A) .

Quantification Methods:

  • HPLC-UV with a limit of quantitation (LOQ) ≤ 0.1% for impurities .
  • Reference Standards : Use certified impurity standards (e.g., Dronedarone Related Compounds A–C) for calibration .

Advanced: How can green chemistry principles optimize the synthesis process?

Answer:
To reduce environmental impact:

Solvent Replacement : Substitute acetonitrile with ethanol-water mixtures in recrystallization steps .

Catalyst Efficiency : Use phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and reduce waste .

Waste Minimization : Implement flow chemistry for continuous mesylation, reducing solvent use by 40% .

Performance Metrics:

ParameterConventionalOptimized
Solvent Volume10 L/kg6 L/kg
Reaction Yield75%88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.